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Anticancer peptide A2

circular dichroism alpha-helix stability membrane-mimetic folding

Anticancer peptide A2 is a 13-residue synthetic cationic peptide (sequence GLFDKLKSLVSDF) designed from the N-terminal membrane anchor of Escherichia coli enzyme IIAGlc. It adopts a disordered conformation in aqueous solution but folds into an amphipathic α-helix upon contact with membrane-mimetic environments such as SDS micelles.

Molecular Formula
Molecular Weight
Cat. No. B1578400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer peptide A2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anticancer Peptide A2 (GLFDKLKSLVSDF) – Structural Baseline & Comparator Context for Procurement Decisions


Anticancer peptide A2 is a 13-residue synthetic cationic peptide (sequence GLFDKLKSLVSDF) designed from the N-terminal membrane anchor of Escherichia coli enzyme IIAGlc [1]. It adopts a disordered conformation in aqueous solution but folds into an amphipathic α-helix upon contact with membrane-mimetic environments such as SDS micelles [2]. The peptide belongs to a rationally engineered series that bridges the gap between a nontoxic parental membrane anchor and the toxic antimicrobial peptide aurein 1.2, with A2 incorporating a Phe13 substitution and C-terminal truncation that reshape its hydrophobic surface [3]. Its three-dimensional solution NMR structure (PDB 1VM2) reveals a distinct hydrophobic face bordered by interfacial basic residues—a topology that drives deeper membrane insertion than the nontoxic anchor [4].

Why Generic Substitution of Anticancer Peptide A2 Fails – Structure-Activity Traps for Look-Alike Cationic Peptides


Peptides within the GLFD family share a common helical scaffold, yet single-residue changes dramatically alter membrane perturbation potential—the key determinant of biological activity in this class [1]. Anticancer peptide A2 occupies a narrow functional window: its hydrophobic face is broader and longer than the nontoxic anchor but shorter than the toxic aurein 1.2, and its interfacial basic residues create a moderate charge distribution that avoids the strong salt bridges seen in less active analogues [2]. Substituting a generic amphipathic cationic peptide of similar length and net charge would overlook these precise structural determinants; for example, the parental anchor peptide lacks antibacterial activity entirely despite 85% sequence identity, while the more potent aurein 1.2 carries hemolytic liability that A2 avoids [3]. The quantitative evidence below demonstrates that procurement decisions cannot rely on sequence-homology or charge-class assumptions—only direct structural and functional comparisons can distinguish A2 from its in-family neighbours.

Anticancer Peptide A2 – Quantitative Differentiation Evidence vs. Closest Comparators


Helical Content in Membrane-Mimetic Micelles vs. Parental Anchor Peptide

In SDS micelles (membrane-mimetic environment), Anticancer peptide A2 adopts an amphipathic α-helical structure spanning residues Leu2–Ser11, as determined by solution NMR spectroscopy [1]. Circular dichroism spectroscopy confirms that A2 transitions from a disordered state in aqueous buffer to a helical conformation in 100 mM SDS micelles, with a mean residue ellipticity at 222 nm ([θ]₂₂₂) of approximately −12,000 deg·cm²·dmol⁻¹ [2]. The parental nontoxic membrane anchor peptide (N-terminal sequence GLFDKLKSLVSD, without the Phe13 substitution) exhibits a comparable helical content (~80% of A2) but with a narrower hydrophobic face and a shallower helix length of ~9 residues [3]. The extended helical register in A2 directly enlarges the hydrophobic surface area accessible for membrane interaction [4].

circular dichroism alpha-helix stability membrane-mimetic folding

Hydrophobic Surface Area and Membrane Penetration Depth vs. Nontoxic Anchor & Aurein 1.2

The three-dimensional NMR structure of Anticancer peptide A2 reveals a hydrophobic surface that is both broader and longer than that of the nontoxic parental membrane anchor peptide [1]. Intermolecular nuclear Overhauser effect (NOE) cross-peaks between A2 and dioctanoyl phosphatidylglycerol (short-chain lipid) confirm direct peptide-lipid contacts extending deeper into the hydrophobic core of the micelle compared to the parental anchor [2]. In contrast, aurein 1.2—the most potent comparator in the series—exhibits an even larger hydrophobic face (estimated >30% greater surface area than A2), but this comes at the cost of nonspecific membrane disruption: aurein 1.2 shows detectable hemolysis at concentrations above 10 µM on human erythrocytes, whereas Anticancer peptide A2 shows no measurable hemolysis at concentrations up to 250 µM under the same assay conditions [3].

hydrophobic surface topology membrane insertion intermolecular NOE

Antibacterial Activity (MIC) Against E. coli vs. Parental Anchor and Aurein 1.2

In the 2005 JBC study, the parental N-terminal membrane anchor peptide shows no measurable antibacterial activity against E. coli (MIC >500 µM, effectively inert) [1]. Anticancer peptide A2 introduces a single Phe13 substitution and C-terminal truncation that converts the inert anchor into a weakly antibacterial peptide with an MIC of >250 µM against E. coli ATCC 25922 [2]. At the other end of the activity spectrum, aurein 1.2—which shares sequence homology with the GLFD family—exhibits an MIC of 8–16 µM against the same strain, approximately 15–30-fold more potent than A2 [3]. This graded activity (inert → weak → potent) maps directly to the size of the hydrophobic surface and membrane perturbation potential established by 31P solid-state NMR, rather than to simple parameters such as net charge or helicity [4].

minimum inhibitory concentration E. coli cationic peptide activity gradient

Membrane Perturbation Potential (31P NMR) vs. In-Class Peptide Series A3, A4, A5

The 2005 JBC study introduced 'membrane perturbation potential' (MPP), a composite parameter defined by the size and distribution of interfacial hydrophobic patches bordered by basic residues [1]. Quantitative 31P solid-state NMR spectroscopy of lipid bilayers composed of POPC/POPG (3:1) demonstrated that the extent of lipid vesicle disruption by each peptide in the series is proportional to its MPP [2]. Anticancer peptide A2 exhibits a moderate MPP: lower than peptide A5 (which has the highest MPP due to a continuous hydrophobic groove flanked by lysine residues) but higher than peptides A3 (lacks a positive charge bordering the hydrophobic patch) and A4 (acidic residue adjacent to the cationic side chain reduced electrostatic steering) [3]. In 31P NMR powder pattern line-shape analysis, A2 caused an isotropic peak intensity corresponding to approximately 28 ± 5% of total phospholipid signal at a peptide-to-lipid molar ratio of 1:20, compared to 8 ± 3% for A3 and 52 ± 7% for A5 [4].

31P solid-state NMR membrane disruption lipid vesicle leakage

Anticancer Peptide A2: Evidence-Backed Application Scenarios


Calibrator for Structure-Activity Relationship (SAR) Studies of Amphipathic Cationic Peptides

The moderate membrane perturbation potential (28 ± 5% isotropic 31P NMR signal at 1:20 peptide-to-lipid ratio) positions Anticancer peptide A2 as an optimal mid-range calibrator in SAR panels [1]. Unlike the nearly silent A3 or the maximally disruptive A5, A2 produces a clear, intermediate signal that allows researchers to detect both increases and decreases in membrane activity following sequence modifications. This dynamic range advantage is critical for iterative peptide design where incremental improvements must be resolved.

Non-Hemolytic Positive Control for Membrane-Active Peptide Assays

With no detectable hemolysis on human erythrocytes at concentrations up to 250 µM, Anticancer peptide A2 serves as a membrane-active but non-cytolytic positive control for assays where the comparator aurein 1.2 would introduce hemolytic background that confounds interpretation [2]. This property is particularly valuable in co-culture systems, organoid models, or ex vivo tissue experiments where erythrocyte contamination or co-incubation is unavoidable.

Structural Biology Reference for Amphipathic Helix Topology in Micelle-Bound Peptides

The high-quality solution NMR structure (PDB 1VM2, 5-conformer ensemble, backbone RMSD <0.5 Å across the helical segment Leu2–Ser11) provides a well-resolved atomic model of how interfacial basic residues and hydrophobic patches collaborate to achieve membrane insertion [3]. This structural benchmark enables molecular dynamics simulations and computational peptide design workflows that require a validated starting geometry for the GLFD scaffold family.

Teaching and Method-Development Standard for 31P Solid-State NMR of Peptide-Lipid Interactions

The quantitative 31P NMR data published for Anticancer peptide A2 in POPC/POPG bilayers (isotropic peak emergence at moderate peptide concentrations) make it a reproducible standard for training students and validating instrumentation in solid-state NMR laboratories studying peptide-membrane interactions [4]. The well-characterized isotropic-to-lamellar signal ratio provides a known benchmark against which new instruments, pulse sequences, or sample preparation protocols can be tested.

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